molecular formula C17H15N3O2 B273743 (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No. B273743
M. Wt: 293.32 g/mol
InChI Key: QUTKCZIUFHFTAW-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one, also known as HMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HMP belongs to the class of pyrazolone derivatives and has a molecular formula of C17H15N3O2.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one is not fully understood. However, it has been suggested that (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandin E2. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and physiological effects:
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to have a protective effect on liver injury induced by acetaminophen. In addition, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the growth of weeds and fungi.

Advantages and Limitations for Lab Experiments

(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has several advantages for lab experiments. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one is relatively easy to synthesize and has good solubility in water. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to have low toxicity in animal models. However, the mechanism of action of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one. In medicine, further studies are needed to determine the potential use of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one in the treatment of inflammatory diseases such as arthritis. In agriculture, further studies are needed to determine the potential use of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one as a herbicide and fungicide. In industry, further studies are needed to determine the potential use of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one as a dye. Overall, the research on (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has shown promising results and warrants further investigation.

Synthesis Methods

The synthesis of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one involves the reaction between 2-hydroxyacetophenone and 4-phenyl-3-buten-2-one in the presence of ammonium acetate and acetic acid. The reaction results in the formation of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one as a yellow solid with a yield of 70-80%. The purity of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one can be increased through recrystallization using ethanol.

Scientific Research Applications

(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has shown potential applications in various scientific research fields. In medicine, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been studied for its anti-inflammatory, analgesic, and antipyretic properties. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the production of prostaglandin E2, which is a mediator of inflammation. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to have a protective effect on liver injury induced by acetaminophen.
In agriculture, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been studied for its potential use as a herbicide. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the growth of weeds such as barnyard grass and goosegrass. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been studied for its potential use as a fungicide. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the growth of fungi such as Fusarium oxysporum and Botrytis cinerea.
In industry, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been studied for its potential use as a dye. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to have good solubility in water and can be used to dye fabrics such as cotton and silk.

properties

Product Name

(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H15N3O2/c1-12-14(11-18-15-9-5-6-10-16(15)21)17(22)20(19-12)13-7-3-2-4-8-13/h2-11,18,21H,1H3/b14-11-

InChI Key

QUTKCZIUFHFTAW-KAMYIIQDSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\NC2=CC=CC=C2O)C3=CC=CC=C3

SMILES

CC1=NN(C(=O)C1=CNC2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CNC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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